molecular formula C21H20O4 B5073922 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B5073922
M. Wt: 336.4 g/mol
InChI Key: JVFQIYNBJNYETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a phenyl group at the 4-position and a 3,3-dimethyl-2-oxobutoxy group at the 7-position

Future Directions

The future directions for research on this compound would depend on its potential applications. Chromenones are a class of compounds that have been studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects . If this specific compound shows similar activities, it could be a subject of future research in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

    Substitution at the 4-Position: The phenyl group is introduced at the 4-position of the chromen-2-one core using a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the 7-(3,3-dimethyl-2-oxobutoxy) Group: The final step involves the introduction of the 7-(3,3-dimethyl-2-oxobutoxy) group through an esterification reaction. This can be achieved by reacting the chromen-2-one derivative with 3,3-dimethyl-2-oxobutyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal temperature and reaction time to maximize yield.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scalability: Ensuring that the synthesis can be scaled up without compromising the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of halogenated or nitrated chromen-2-one derivatives.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-4-propyl-2H-chromen-2-one
  • 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one

Uniqueness

7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-21(2,3)19(22)13-24-15-9-10-16-17(14-7-5-4-6-8-14)12-20(23)25-18(16)11-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFQIYNBJNYETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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